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molecular formula C16H12ClNO2 B4139142 1-(2-Chloro-benzyl)-7-methyl-1H-indole-2,3-dione

1-(2-Chloro-benzyl)-7-methyl-1H-indole-2,3-dione

Cat. No. B4139142
M. Wt: 285.72 g/mol
InChI Key: HOQKCOKRABSUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250442B2

Procedure details

Combine 7-methylisatin (80 mg, 0.5 mmol), 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polystyrene beads(630-720 mg, 1.4-1.6 mmol, 2.2 mmol/g, Fluka) and 2-chlorobenzyl bromide (0.065 mL, 0.5 mmol) in acetonitrile (5 mL) in a 20 dram scintillation vial and shake on a rotator for 2.5 days at room temperature. Dilute with CH2Cl2 or acetonitrile and filter off beads. Concentrate in vacuo to obtain 126 mg (88%) of the title compound as crude product as a red-orange solid. MS (ES): m/z=286 (M+1).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]2=[O:12].CCN(P1(N(C)CCCN1)=NC(C)(C)C)CC.[Cl:30][C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[CH2:33]Br>C(#N)C.C(Cl)Cl>[Cl:30][C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[CH2:33][N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:1])[C:7](=[O:12])[C:8]1=[O:11]

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
CC=1C=CC=C2C(C(NC12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)NCCCN1C
Step Three
Name
Quantity
0.065 mL
Type
reactant
Smiles
ClC1=C(CBr)C=CC=C1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter off beads
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
ClC1=C(CN2C(C(C3=CC=CC(=C23)C)=O)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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